molecular formula C17H14ClF3N2O3 B4245570 4-(acetylamino)-5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4245570
M. Wt: 386.8 g/mol
InChI Key: QDNPJIUOFDUDPQ-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is increasingly significant in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable subject of study in various scientific fields.

Preparation Methods

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves multiple steps, typically starting with the preparation of the core benzamide structure. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, utilizing catalysts and specific reagents to facilitate the desired transformations.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4-(acetylamino)-5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, influencing various biological pathways. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 4-(acetylamino)-5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide stands out due to its trifluoromethyl group. This group imparts unique properties, such as increased stability and bioavailability, which are not as pronounced in similar compounds. Some similar compounds include:

These compounds share structural similarities but differ in their specific substituents and resulting properties.

Properties

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O3/c1-9(24)22-14-8-15(26-2)10(7-12(14)18)16(25)23-13-6-4-3-5-11(13)17(19,20)21/h3-8H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNPJIUOFDUDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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